Ethyl Isoquinoline-1-carboxylate

Vue d'ensemble

Description

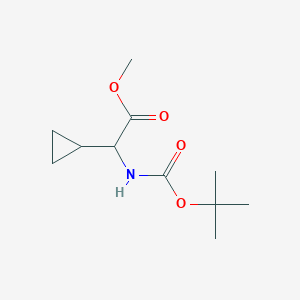

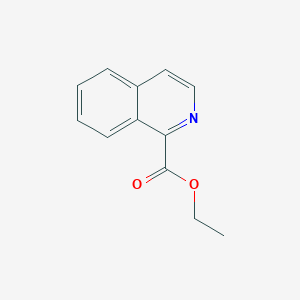

- Ethyl Isoquinoline-1-carboxylate is a chemical compound with the molecular formula C<sub>12</sub>H<sub>11</sub>NO<sub>2</sub> .

- It belongs to the class of isoquinolines and derivatives , which are aromatic polycyclic compounds containing an isoquinoline moiety (benzene ring fused to a pyridine ring).

- Quinoline derivatives have versatile applications in medicinal, synthetic organic chemistry, and industrial chemistry.

Synthesis Analysis

- Various synthesis protocols exist for constructing the quinoline scaffold, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach.

- Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation, and green reaction protocols are also useful for quinoline synthesis.

Molecular Structure Analysis

- Ethyl Isoquinoline-1-carboxylate has a characteristic double-ring structure, consisting of a benzene ring fused with a pyridine moiety.

Chemical Reactions Analysis

- Specific chemical reactions involving Ethyl Isoquinoline-1-carboxylate would depend on the context and desired functionalization.

- For example, it can undergo nucleophilic substitution, cyclization, or other transformations.

Physical And Chemical Properties Analysis

- Ethyl Isoquinoline-1-carboxylate is a liquid with a brown appearance.

- Other properties such as melting point, boiling point, and solubility would require experimental data.

Applications De Recherche Scientifique

Medicinal Chemistry

Quinoline, which includes isoquinoline, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . This field involves the design and synthesis of therapeutic agents, and the study of their interactions with biological targets.

Application

Quinoline motifs have substantial efficacies for future drug development . They are used in the design of a wide range of bioactive compounds.

Methods of Application

Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .

Results or Outcomes

The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Organic Chemistry

The synthesis of pyrrolo[2,1-a]isoquinolines, which are N-bridgehead heterocyclic compounds, is of current interest .

Application

Pyrrolo[2,1-a]isoquinolines are structural elements of natural products of great significance for their biological activity . They are used in the synthesis of molecules relevant for medicinal purposes .

Methods of Application

One of the important methods for the synthesis of pyrrolo[2,1-a]isoquinolines is the 1,3-dipolar cycloaddition reaction of isoquinolinium N-ylides with activated alkynes or olefins .

Results or Outcomes

The synthesis and characterization of these compounds is still of current interest, the proof being the important number of very recently reported papers .

Synthetic Organic Chemistry

Quinoline motifs are essential in synthetic organic chemistry due to their various applications .

Application

Quinoline and its derivatives are a vital nucleus in several natural products . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses .

Methods of Application

Traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Results or Outcomes

The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

Industrial Chemistry

Quinoline motifs have various applications in industrial chemistry .

Application

Quinoline systems are still being applied to create compounds with wide-ranging pharmacological activities .

Methods of Application

A catalytic amount of PEG-supported sulfonic acid was used to perform the Friedlaender condensation of 2-aminoacetophenone with ethyl acetoacetate to obtain ethyl 2,4-dimethylquinoline-3-carboxylate at room temperature in various solvents such as CH3OH, Et2O, CH3CN, and CH2Cl2 .

Results or Outcomes

This method provides a greener and more sustainable chemical process .

Medicinal Chemistry

Quinoline motifs are essential in several pharmacological active heterocyclic compounds due to their various applications in medicinal and industrial chemistry .

Application

Quinoline and its derivatives are a vital nucleus in several natural products and FDA-approved drugs . They are considered a privileged structure in drug discovery programs because of their broad spectrum of bio-responses, including anticancer , antioxidant , anti-COVID-19 , anti-inflammatory , anti-mycobacterial , antimicrobial , anticonvulsant , cardiovascular , antituberculosis , anti-plasmodial , antibacterial activities.

Methods of Application

Traditional and green synthetic approaches of quinoline and its analogs include multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis using eco-friendly and safe reusable catalysts .

Results or Outcomes

The quinoline scaffolds signify a unique class of pharmacophores present in various therapeutic agents .

Synthetic Chemistry

Quinoline motifs have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry .

Application

Quinoline motifs are used in the synthesis of related four-membered to seven-membered heterocycles, most of them showing unique biological activities .

Methods of Application

Nitration of ethyl quinoline-3-carboxylate with sodium nitrite in DMSO affords quinolin-2-on .

Results or Outcomes

The advantages of these methods include good substrate generality, the use of inexpensive reagents and catalysts under mild conditions, and experimental operational ease .

Safety And Hazards

- Ethyl Isoquinoline-1-carboxylate is considered hazardous due to its acute toxicity, skin and eye irritation, and potential respiratory effects.

- Proper handling precautions are necessary.

Orientations Futures

- Research on novel derivatives, optimization of synthesis methods, and exploration of its pharmacological activities could be promising areas for future investigation.

Propriétés

IUPAC Name |

ethyl isoquinoline-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2/c1-2-15-12(14)11-10-6-4-3-5-9(10)7-8-13-11/h3-8H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHWSDJZSKWUHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=CC2=CC=CC=C21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70446052 | |

| Record name | Ethyl Isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl Isoquinoline-1-carboxylate | |

CAS RN |

50458-78-1 | |

| Record name | Ethyl Isoquinoline-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70446052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzaldehyde, 4,4'-[(4-methylphenyl)imino]bis-](/img/structure/B1610301.png)

![N-[Phenyl-(toluene-4-sulfonyl)methyl]formamide](/img/structure/B1610311.png)

![(6-Iodo-quinazolin-4-yl)-[3-methyl-4-(6-methyl-pyridin-3-yloxy)-phenyl]-amine](/img/structure/B1610318.png)